4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide
Description
4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopentyl group attached to the carboxamide nitrogen, an ethyl substituent at position 1 of the pyrazole ring, and an amino group at position 4.
Properties
IUPAC Name |
4-amino-N-cyclopentyl-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15-7-9(12)10(14-15)11(16)13-8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYUSBQLFBCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to achieve high yields and regioselectivity .
Chemical Reactions Analysis
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution : Nucleophilic substitutions can occur at the amino or carboxamide groups.
Chemistry
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide acts as a building block for synthesizing more complex pyrazole derivatives. These derivatives are crucial in various chemical reactions and processes, making this compound a significant player in synthetic organic chemistry.
Biology
In proteomics research, this compound is utilized to study protein interactions and functions. Its ability to interact with specific biological targets positions it as an essential tool in understanding cellular mechanisms .
Medicine
The compound exhibits potential therapeutic properties, including:
- Anticancer Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines, suggesting their potential as anticancer agents. For instance, studies indicate that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
- Anti-inflammatory Effects : The compound may reduce the production of pro-inflammatory cytokines, indicating a promising anti-inflammatory profile. In vitro studies have shown significant reductions in TNF-alpha and IL-6 production when treated with this compound .
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Industry
In industrial applications, this compound is explored for developing new materials and chemicals. Its unique properties make it suitable for creating innovative compounds that can enhance material performance in various applications .
Case Study on Tumor Growth Inhibition
In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This study highlights the compound's potential as an effective anticancer agent.
Neuroprotective Effects
Recent studies have indicated that similar pyrazole derivatives exhibit neuroprotective effects against oxidative stress-related diseases. The mechanism involves inhibition of glial inflammation and protection against neurotoxicity induced by glutamate .
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to act on various enzymes and receptors, such as p38MAPK and different kinases . These interactions can modulate cellular processes, leading to therapeutic effects like anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives
Key Observations
Substituent Effects
- N-Substituent Diversity : The target compound’s cyclopentyl group (aliphatic) contrasts with ’s pyrazole-containing propyl chain (bulky heterocyclic) and ’s pyridylmethyl group (aromatic). Cyclopentyl may offer intermediate lipophilicity compared to aromatic groups () and less steric hindrance than ’s substituent .
- Positional Isomerism : The carboxamide group in the target is at position 3, whereas ’s derivative places it at position 5. This positional shift may alter hydrogen-bonding interactions in biological systems.
Molecular Complexity and Bioactivity
- Aromatic vs. Aliphatic Substituents : and feature chlorinated phenyl and nitrobenzene groups, respectively, which enhance molecular weight and lipophilicity but may reduce solubility . The target’s cyclopentyl group balances lipophilicity and solubility.
Biological Activity
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol. Its potential therapeutic applications span various fields, including anti-inflammatory, anticancer, and antimicrobial activities.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. These reactions can yield various derivatives through oxidation, reduction, and substitution processes. Notably, this compound can undergo oxidation to form carboxylic acids and reduction to produce amines or alcohols.
Table 1: Summary of Chemical Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate, H₂O₂ |
| Reduction | Amines or alcohols | Sodium borohydride, LiAlH₄ |
| Substitution | Substituted pyrazole derivatives | Alkyl halides, acyl chlorides |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit various kinases involved in inflammatory pathways, including p38MAPK and ERK1/2 . This inhibition disrupts critical signaling pathways that are often overactive in inflammatory diseases.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives like this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit reactive oxygen species (ROS) production in neutrophils and platelets, suggesting a dual mechanism of action against inflammation .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines by interfering with key signaling pathways involved in tumor growth and metastasis . The structure–activity relationship (SAR) analyses indicate that specific substituents on the pyrazole ring enhance its potency against cancer cells.
Antimicrobial Activity
Preliminary studies have assessed the antimicrobial efficacy of this compound against common pathogens. It has shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Case Study 1: Anti-inflammatory Effects
In a study evaluating a series of pyrazole derivatives, this compound was found to significantly reduce inflammation markers in human umbilical vein endothelial cells (HUVEC) exposed to vascular endothelial growth factor (VEGF). The compound inhibited p38MAPK phosphorylation, demonstrating its potential as an anti-inflammatory agent in vascular diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound revealed that it effectively inhibited the proliferation of neuroblastoma cells. The study highlighted the importance of the cyclopentyl group in enhancing biological activity compared to other substituents .
Q & A
Q. What are the standard synthetic routes for 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting a pyrazole core with cyclopentylamine and ethyl groups under controlled conditions. For example, details a method using cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via chromatography . Similar protocols in pyrazole chemistry often employ acid chlorides or anhydrides to functionalize the carboxamide group (e.g., ).
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions and molecular structure (e.g., δ 8.87 ppm for pyridine protons in ) .
- X-ray crystallography : For unambiguous structural determination. reports monoclinic crystal symmetry (space group P21/n) with lattice parameters (a = 10.0697 Å, b = 5.1399 Å, c = 40.990 Å) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]+ in ) .
- Elemental analysis : To assess purity (e.g., ) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity?
- Substituent Effects : Modifying the pyrazole core’s substituents (e.g., halogenation, alkylation) can enhance target binding. demonstrates that replacing methyl groups with electron-withdrawing moieties (e.g., chlorine) improves receptor affinity in pyrazole analogs .
- Computational Modeling : Quantum-chemical calculations (e.g., density functional theory) predict electronic properties and reactivity. used such methods to correlate substituent effects with experimental outcomes .
- Pharmacophore Mapping : Align structural analogs (e.g., ’s 4-amino-1-methyl-3-n-propyl derivative) to identify critical binding motifs .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., agonist vs. antagonist protocols). Replicate experiments under standardized conditions.
- Purity Issues : Use elemental analysis ( ) and HPLC ( ) to confirm compound integrity .
- Structural Confirmation : X-ray crystallography () or 2D NMR can rule out isomerism or degradation .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole carboxamides?
- Stepwise Functionalization : Synthesize derivatives with incremental changes (e.g., ’s methoxy/fluorine analogs) and test bioactivity .
- Cross-Disciplinary Data Integration : Combine pharmacological data (e.g., IC50 values) with computational descriptors (e.g., logP, polar surface area) to build predictive models. integrated experimental and theoretical data to explain SAR trends .
- Comparative Crystallography : Overlay crystal structures of analogs (e.g., vs. 9) to identify conserved binding motifs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
